Palytoxin from palythoa

Description

Historical Context of Palytoxin (B80417) Discovery and Initial Characterization

The history of palytoxin is intertwined with Hawaiian legend. acs.org According to ancient folklore, the "limu-make-o-Hana," or "seaweed of death from Hana," was used by native Hawaiians to coat their spear tips for battle. mdpi.comcoralmorphologic.com The legend speaks of a shark god whose body was torn apart, burned, and his ashes thrown into a tide pool in Hana, Maui. acs.orgwikipedia.org Shortly after, a deadly "moss" began to grow in the pool. wikipedia.org This location was considered taboo, and it was believed that a curse would fall upon anyone who disturbed it. plos.orgmdpi.com

Intrigued by this legend, researchers in 1961 located the fabled tide pool near the village of Muʻolea on Maui. plos.org They discovered that the "deadly seaweed" was not an alga but a species of zoanthid, a colonial anemone, which was later named Palythoa toxica. acs.orgplos.orgwikipedia.org This led to the formal scientific discovery of palytoxin. In 1971, Richard E. Moore and Paul J. Scheuer at the University of Hawaii successfully isolated, named, and described the toxin from Palythoa toxica. wikipedia.orgacs.org Their initial measurements estimated its molar mass to be approximately 3300 g/mol . wikipedia.org

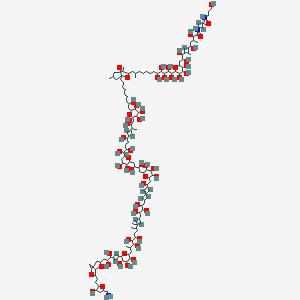

The journey to fully characterize palytoxin was a monumental task for chemists, with some dubbing it the "Mount Everest of chemistry". acs.orgcoralmorphologic.com The molecule's large size and complexity posed significant challenges. acs.org It wasn't until 1981 that two independent research groups, one led by D. Uemura and the other by Moore and Bartolini, elucidated its planar chemical structure. wikipedia.org The complete stereochemistry was solved a year later, in 1982. acs.orgwikipedia.org Further research refined the molecular weight to approximately 2680 g/mol , with a chemical formula of C₁₂₉H₂₂₃N₃O₅₄. mdpi.commdpi.com Palytoxin is a long-chain, polyhydroxylated, and partially unsaturated compound featuring 64 chiral centers, which allows for over 10²¹ possible stereoisomers. mdpi.comwikipedia.org

Table 1: Key Milestones in Palytoxin Research

| Year | Milestone | Key Researchers/Groups | Significance |

|---|---|---|---|

| 1961 | Scientific discovery of the "limu-make-o-Hana" in a tide pool on Maui. plos.org | Helfrich & Shupe | Identified the source organism as a zoanthid, later named Palythoa toxica. plos.org |

| 1969 | Incidental discovery of a similar toxin in the filefish Alutera scripta. mdpi.comnih.gov | Japanese Researchers | Found Palythoa tuberculosa in the fish's digestive tract, indicating bioaccumulation. mdpi.comnih.gov |

| 1971 | Isolation and naming of palytoxin. mdpi.comwikipedia.org | Moore & Scheuer | First formal scientific description and isolation of the compound from Palythoa toxica. wikipedia.org |

| 1981 | Elucidation of the planar chemical structure. wikipedia.orgmdpi.com | Uemura et al.; Moore & Bartolini | Independently determined the complex two-dimensional structure of the molecule. wikipedia.org |

| 1982 | Determination of the complete stereochemistry. acs.orgwikipedia.org | Moore et al.; Uemura et al. | Solved the three-dimensional arrangement of the atoms in the molecule. wikipedia.org |

| 1994 | First total synthesis of palytoxin. acs.org | Yoshito Kishi et al. | Achieved the complete laboratory synthesis of the complex natural product. acs.org |

Global Distribution and Environmental Occurrence of Palytoxin in Marine Systems

Palytoxin and its analogues are not confined to the Hawaiian Islands; they have a wide geographical distribution, occurring in tropical, subtropical, and even temperate marine environments. mdpi.comnih.govnih.gov The toxin's presence has been confirmed in various marine organisms and ecosystems around the world. acs.org

Initially identified in Palythoa toxica in Hawaii, palytoxin or its variants have since been found in other Palythoa species in different regions. mdpi.comwikipedia.org For instance, Palythoa tuberculosa was identified as a source of the toxin in Japan. mdpi.complos.org More recently, research has confirmed the presence of palytoxin-like compounds in the Atlantic coral species Palythoa canariensis. acs.org

The environmental occurrence of palytoxin is not limited to zoanthids. Benthic dinoflagellates of the genus Ostreopsis were identified as producers of a palytoxin-like molecule in 1995. mdpi.com These microorganisms can form harmful algal blooms, releasing the toxin into the surrounding water and potentially leading to wider ecological impacts. mdpi.com Filamentous cyanobacteria of the genus Trichodesmium are also known to synthesize palytoxin. mdpi.comnih.gov

The ability of palytoxin to bioaccumulate in marine food webs poses a significant risk. mdpi.com The toxin can be transferred from the primary producers to other marine life. mdpi.com It has been detected in various organisms, including crabs, mussels, sponges, and fish that either live near or feed on the toxin-producing corals and algae. mdpi.com The first report of palytoxin in edible fish dates back to 1969, when it was found in the gut of a filefish that had consumed a Palythoa species. mdpi.com

Primary Producing Organisms and Associated Marine Species

The primary production of palytoxin and its numerous analogues is attributed to a select group of marine organisms. While historically linked to Palythoa zoanthids, the list of known producers has expanded to include microorganisms. nih.govnih.gov

Palythoa and Zoanthus Species: The genus Palythoa is the most well-known source of palytoxin. mantasystems.net

Palythoa toxica : Native to Hawaii, this is the species from which palytoxin was first isolated. mdpi.comwikipedia.org It remains one of the most potent sources known. plos.org

Palythoa tuberculosa : Found in Japan and other regions, this species also produces palytoxin, though its toxicity can vary seasonally. mdpi.complos.orgwikipedia.org

Palythoa heliodiscus : This species is considered one of the largest producers of palytoxin. biorxiv.orgird.fr

Palythoa canariensis : An Atlantic species confirmed to produce a mixture of palytoxin-like molecules. acs.org

Palythoa grandis : A species with large polyps that can also produce significant amounts of palytoxin. mantasystems.net

Palythoa aff. clavata : An undescribed species from PortMiami was found to have a higher concentration of palytoxin than P. toxica. coralmorphologic.com

Zoanthus species : Some species within this related genus can also produce palytoxin, particularly when under stress. mantasystems.net

Microorganisms:

Ostreopsis dinoflagellates : Certain species of this genus, such as Ostreopsis cf. ovata, are significant producers of palytoxin and its analogues, often leading to toxic blooms in temperate seas like the Mediterranean. mdpi.com

Trichodesmium cyanobacteria : These filamentous cyanobacteria are also recognized as primary producers of palytoxin. nih.govnih.gov

The origin of palytoxin synthesis is still a subject of research, with a leading hypothesis suggesting it may be produced by symbiotic dinoflagellates or bacteria living within the host organism. biorxiv.org

Associated Marine Species: Palytoxin bioaccumulates in the marine food web, affecting various species that consume the primary producers.

Fish : The filefish (Altera scripta) was one of the first species in which palytoxin accumulation was documented. mdpi.com

Crabs, Mussels, and Sponges : These organisms can accumulate palytoxins, facilitating their transfer to higher trophic levels. mdpi.com

Table 2: Primary Producers of Palytoxin and Its Analogues

| Organism Type | Genus/Species | Known Geographic Location(s) |

|---|---|---|

| Zoanthid | Palythoa toxica | Hawaii wikipedia.org |

| Zoanthid | Palythoa tuberculosa | Japan mdpi.com |

| Zoanthid | Palythoa canariensis | Atlantic Ocean acs.org |

| Zoanthid | Palythoa heliodiscus | Not specified in sources |

| Zoanthid | Palythoa aff. clavata | PortMiami, Florida coralmorphologic.com |

| Zoanthid | Zoanthus spp. | Widely distributed mantasystems.net |

| Dinoflagellate | Ostreopsis spp. | Tropical and temperate seas (e.g., Mediterranean) mdpi.com |

| Cyanobacteria | Trichodesmium spp. | Tropical and subtropical waters mdpi.comnih.gov |

Structure

2D Structure

Properties

Key on ui mechanism of action |

The effect of palytoxin (PTX) on transmembrane potentials and currents of frog atrial fibres was studied using the double sucrose gap technique. PTX irreversibly depolarized the membrane. This depolarization was reversed only when Na ions were removed from the Ringer solution and replaced by a non-permeant cation such as choline. The depolarization was tetrodotoxin (TTX) insensitive and a function of the external Na concentration. In voltage clamp experiments PTX induced the development of a large inward resting current which did not inactivate and was insensitive to ouabain and to a lowering of the temperature. PTX and ouabain did not share the same receptor. Dose-response curves indicated a stoichiometry of 2, which suggested the aggregation of 2 molecules of PTX to form a channel. The channel formed by PTX remained insensitive to TTX, 4 aminopyridine, tetramethyl-ammonium, Cs and Cd, the classical blockers of Na, K and Ca conductances. PTX reduced the Na current, but not the apparent reversal potential for Na ions. It was concluded that PTX might act on frog atrial fibres as a Na ionophore. The phycotoxin palytoxin (PTX) binds to Na+/K+-ATPase, inhibiting its activity and converting the pump into a channel. These mechanisms are poorly understood. /The authors/ examined the effect of PTX on membrane potential (E(m)), intracellular calcium concentration ([Ca2+]i) and intracellular pH (pH(i)) in primary cultures of cerebellar granule cells (CGC) and compared PTX and ouabain actions in the same cellular parameters. In this system, PTX caused depolarization, intracellular calcium increase and acidification. This is similar to the effect of ouabain. Preincubation of the cells with ouabain, before addition of PTX, altered E(m), [Ca2+]i, and pH(i) in a fashion similar to that of ouabain alone. This suggest a direct interaction of PTX with the NA+/K+-ATPase. Therefore, /the authors/ used a resonant mirror biosensor to evaluate the binding of PTX and ouabain to immobilized NA+/K+-ATPase. Ouabain binding to immobilized NA+/K+-ATPase was concentration-dependent. No binding of PTX to NA+/K+-ATPase was observed with up to 10 uM, or with PTX addition in the presence of ATP. The fact that ouabain binds to the pump in an immobilized conformation whereas not binding of PTX was observed indicates that PTX and ouabain do not share the same binding site, and PTX binding may require the tridimensional pump structure. /Investigators/ have been probing the molecular mechanisms of tumor promoters that stimulate distinct initial signals to define critical downstream biochemical events in carcinogenesis. The action of the novel skin tumor promoter palytoxin on signaling and gene expression in keratinocytes, the primary target cells of tumor promoters, was therefore investigated. Palytoxin stimulated an increase in mRNA for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in carcinogenesis, in a keratinocyte cell line derived from initiated mouse skin (308). Palytoxin stimulated an increase in c-Fos binding to the activator protein-1 (AP-1) site present in the promoter of the mouse MMP-13 gene. This effect was specific because palytoxin had little effect on c-Jun, JunB, JunD, FosB, Fra-1, or Fra-2 binding or on overall levels of transcription factor binding. The increase in c-Fos binding corresponded to a palytoxin-stimulated increase in c-Fos protein levels. Palytoxin stimulated the activation of the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase, and p38. The MAPK kinase inhibitor PD 98059 blocked palytoxin-stimulated ERK activation. PD 98059 also blocked the palytoxin-stimulated increases in c-Fos protein levels, c-Fos binding to the AP-1 site, and MMP-13 mRNA. These studies identify important differences between palytoxin-stimulated signaling in keratinocytes derived from initiated mouse skin, the biologically relevant cell type, and other cell lines. Specifically, our data suggest that, in keratinocytes derived from initiated mouse skin, ERK plays an important role in transmitting palytoxin-stimulated signals to three downstream targets that are likely to affect carcinogenesis: c-Fos, AP-1, and MMP-13. Many alterations are triggered by PlTX, directly or indirectly related to its interaction with NA+/K+ ATPase and the consequent conversion of this ion pump into a non-specific cation channel. The resulting perturbation of NA+/K+), Ca2+ and H+ ion fluxes is the driving force of PlTX-induced cytotoxic events, culminating with system disruption and, finally, cell death. The modifications in the distribution of these ions across the plasma membrane play key roles in the promotion of the PlTX-induced cytolytic and cytotoxic responses. In this scenario, PlTX-specific cytolysis can be part, but might not necessarily represent a unique aspect of the cytotoxic effects of the toxin. Owing to the complex array of responses, some of them being cell-type-specific and/or affected by experimental conditions, the distinction between cytolytic and cytotoxic events becomes ill-defined, but the two responses show distinct features, whose further characterization could contribute to a better understanding of the molecular mechanism of cellular effects induced by PlTX. For more Mechanism of Action (Complete) data for Palytoxin (18 total), please visit the HSDB record page. |

|---|---|

CAS No. |

77734-91-9 |

Molecular Formula |

C129H223N3O54 |

Molecular Weight |

2680.1 g/mol |

IUPAC Name |

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |

InChI |

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |

InChI Key |

CWODDUGJZSCNGB-HQNRRURTSA-N |

SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

Isomeric SMILES |

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |

Canonical SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

Color/Form |

Non-crystalline /solid/ |

solubility |

Water soluble substance |

Synonyms |

Palytoxin from Palythoa tuberculosa |

Origin of Product |

United States |

Palytoxin Biosynthesis and Ecophysiology

Elucidating the Biosynthetic Pathways of Palytoxin (B80417)

The true origin of palytoxin within Palythoa zoanthids is not yet fully elucidated, with several hypotheses pointing towards a microbial source rather than the coral host itself. nih.govresearchgate.net The widespread detection of palytoxin and its analogs across phylogenetically diverse marine organisms supports the theory of production by microorganisms and subsequent transfer through the food web. nih.govresearchgate.net Research has centered on two primary groups of microorganisms: symbiotic dinoflagellates and bacteria. biorxiv.org

A leading hypothesis suggests that endosymbiotic dinoflagellates are the primary producers of palytoxin. biorxiv.orgcoralmorphologic.com This theory is largely based on two lines of evidence: the production of palytoxin analogs by free-living dinoflagellates and the structural similarity between palytoxin and other toxins known to be synthesized by dinoflagellates. researchgate.netcoralmorphologic.com

Species of the benthic dinoflagellate genus Ostreopsis are known producers of various palytoxin congeners, including ostreocins and ovatoxins. nih.govmdpi.com The ability of these free-living relatives of zoanthid symbionts to synthesize such closely related, complex polyethers lends strong support to the dinoflagellate-origin hypothesis. nih.govfrontiersin.org Furthermore, some studies have focused on isolating and culturing the symbiotic dinoflagellates (family Symbiodiniaceae) from Palythoa to stimulate palytoxin production in a controlled environment. google.com

However, this hypothesis is complicated by recent findings. Mass spectrometry imaging of Palythoa tissues revealed that the highest concentrations of palytoxin are located in the host's ectodermal tissues, such as the epidermis and pharynx, where symbiotic dinoflagellate cells are sparse. coralmorphologic.comird.fr Additionally, studies have shown that while all toxic Palythoa species investigated host dinoflagellates from the genus Cladocopium (formerly clade C), the mere presence of these symbionts is not sufficient to explain the high concentrations of palytoxin found in some colonies. coralmorphologic.comird.frresearchgate.net This suggests that if dinoflagellates are the producers, a mechanism must exist to transport the toxin from the symbiont to specific host tissues for storage. biorxiv.org

An alternative and compelling hypothesis points to symbiotic bacteria as the true synthesizers of palytoxin. nih.govnih.gov Several studies have detected palytoxin-like compounds or activity in bacteria isolated from Palythoa and other palytoxin-containing organisms. nih.gov This theory could explain the toxin's presence in a wide array of unrelated marine animals. nih.gov

Research has identified several bacterial genera as potential producers. Palytoxin-like hemolytic activity has been observed in extracts from bacteria such as Pseudomonas, Brevibacterium, Acinetobacter, and strains from the Bacillus cereus group isolated from Palythoa caribaeorum. nih.govnih.govunirioja.es Furthermore, competitive ELISA screening detected compounds antigenically similar to palytoxin in Gram-negative bacteria of the genera Aeromonas and Vibrio. nih.govnih.govbiorxiv.org The consistent association of these bacterial taxa with toxic zoanthids suggests they may be directly involved in the synthesis of the toxin. unirioja.es

Table 1: Organisms Investigated in Palytoxin Production

| Organism Group | Genus | Evidence |

|---|---|---|

| Dinoflagellates | Ostreopsis | Produces palytoxin analogs (ostreocins, ovatoxins). nih.govmdpi.com |

| Symbiodiniaceae (Cladocopium) | Endosymbionts of Palythoa; hypothesized producers. coralmorphologic.comnih.gov | |

| Bacteria | Pseudomonas | Isolated from Palythoa; show palytoxin-like hemolytic activity. nih.govnih.gov |

| Brevibacterium | Isolated from Palythoa; show palytoxin-like hemolytic activity. nih.govunirioja.es | |

| Acinetobacter | Isolated from Palythoa; show palytoxin-like hemolytic activity. nih.govnih.gov | |

| Bacillus | Isolated from Palythoa; show palytoxin-like hemolytic activity. nih.govunirioja.es | |

| Vibrio | Produce compounds antigenically related to palytoxin. nih.govbiorxiv.org | |

| Aeromonas | Produce compounds antigenically related to palytoxin. nih.govbiorxiv.org | |

| Cyanobacteria | Trichodesmium | Produce palytoxin and its 42-hydroxy analog. nih.govbiorxiv.org |

While it is unlikely that the Palythoa host synthesizes the entire palytoxin molecule de novo, it is clear that the zoanthid is not merely a passive vessel. The host organism appears to play a crucial role in the toxin's accumulation and storage. coralmorphologic.com As shown by mass spectrometry, palytoxin is specifically localized within the ectodermal tissues of the zoanthid, which may serve a defensive purpose. coralmorphologic.comird.fr

Genomic studies of azooxanthellate (non-symbiotic) Palythoa species have revealed an expansion of gene families related to the biosynthesis of toxins and other unique chemicals. oup.com This suggests that the host may possess the genetic machinery to modify precursor compounds or to contribute to the final steps of toxin synthesis. oup.com The host provides a unique and stable environment, the holobiont, which unites the necessary organisms for the synthesis and storage of palytoxin to occur. biorxiv.org

Given the evidence, the most plausible scenario is that palytoxin biosynthesis is not the work of a single entity but a collaborative effort within the Palythoa holobiont—the host and its entire community of microbial symbionts. biorxiv.org It is conceivable that dinoflagellates and/or bacteria synthesize a precursor or the toxin itself, which is then potentially modified and sequestered by the zoanthid host. biorxiv.orgcoralmorphologic.com

This collaborative model would explain the inconsistencies observed when considering each organism in isolation. For instance, the presence of specific symbionts (Cladocopium) without high toxin levels could be due to the absence of the necessary bacterial partners or a lack of expression of key host genes. biorxiv.orgcoralmorphologic.com This intricate interplay highlights the complexity of symbiosis and secondary metabolite production in marine invertebrates. biorxiv.org

Genetic and Molecular Basis of Palytoxin Production

Unraveling the genetic blueprint for palytoxin synthesis is a formidable challenge due to the molecule's nature as a polyketide and the genomic complexity of the organisms potentially involved, particularly dinoflagellates. mdpi.comnih.gov

Palytoxin is classified as a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzyme complexes known as polyketide synthases (PKS). mdpi.comnih.gov These enzymes function like an assembly line, sequentially adding and modifying small carboxylic acid units to build a complex carbon skeleton. nih.gov The biosynthesis of a molecule as vast and stereochemically complex as palytoxin would require an exceptionally large and intricate PKS gene cluster. wikipedia.org

Research into the genetic basis of toxin production in dinoflagellates has identified numerous PKS genes. mdpi.comnih.gov Transcriptome sequencing has provided valuable insights, confirming that dinoflagellates possess the genetic framework for polyketide synthesis. mdpi.com Bioinformatic analyses have revealed the presence of multiple PKS and nonribosomal peptide synthetase (NRPS) gene clusters in toxin-producing dinoflagellates. oist.jp However, linking a specific gene cluster directly to palytoxin has been hampered by the enormous and complex genomes of these organisms. mdpi.com

More recently, genomic analysis of Palythoa itself has shown that the host genome contains expanded sets of enzyme genes that could be related to toxin production. oup.com While a definitive palytoxin gene cluster has not yet been identified in either the host or its symbionts, the evidence strongly points to a PKS pathway. Future research combining genomics, transcriptomics, and proteomics across all components of the Palythoa holobiont will be necessary to finally decode the genetic basis of the biosynthesis of this remarkable toxin. oist.jp

Table 2: Selected Palytoxin Analogs and Their Known Producers

| Compound Name | Producing Organism(s) |

|---|---|

| Palytoxin | Palythoa spp., Zoanthus spp., Ostreopsis spp., Trichodesmium spp. nih.govmdpi.com |

| Ostreocin-D | Ostreopsis siamensis nih.govmdpi.com |

| Ovatoxin-a | Ostreopsis ovata wikipedia.orgmdpi.com |

| Mascarenotoxins | Ostreopsis mascarensis nih.govmdpi.com |

| 42-hydroxy-palytoxin | Palythoa spp., Trichodesmium spp. biorxiv.org |

| Deoxy-palytoxin | Palythoa heliodiscus biorxiv.org |

| Homopalytoxin | Palythoa spp. csic.es |

| Bishomopalytoxin | Palythoa spp. csic.es |

| Neopalytoxin | Palythoa spp. csic.es |

Regulatory Mechanisms Governing Toxin Expression in Producing Organisms

The precise regulatory mechanisms governing the expression of palytoxin (PLTX) in Palythoa remain an area of active investigation, with the toxin's ultimate biological origin still a subject of scientific debate. nih.govmdpi.com The biosynthetic pathway is not fully elucidated, but recent genomic studies have begun to shed light on the genetic underpinnings within the zoanthid itself. mdpi.com

Research into the genomes of azooxanthellate (non-symbiotic) Palythoa species, specifically Palythoa mizigama and Palythoa umbrosa, has revealed the presence of expanded gene families and specific toxin-related gene clusters. oup.comnih.gov These findings suggest that the Palythoa host possesses the genetic machinery potentially related to the synthesis of complex toxins like palytoxin. oup.comnih.govresearchgate.net The tandem duplication of enzyme genes observed in these species may be linked to the production of unique and potent chemical compounds. oup.com

Historically, it was hypothesized that symbiotic dinoflagellates of the family Symbiodiniaceae (formerly clade C, also known as zooxanthellae) residing within the Palythoa tissues were responsible for producing the toxin. biorxiv.org However, this hypothesis is challenged by studies using mass spectrometry imaging, which have shown that the highest concentrations of PLTX are often located in the ectodermal tissues of the zoanthid, such as the epidermis and pharynx, where few or no symbiotic dinoflagellate cells are present. biorxiv.orgird.fr While all toxic Palythoa species studied appear to host Cladocopium (formerly clade C) symbionts, the presence of these dinoflagellates alone does not appear sufficient to explain the high concentrations of PLTX found. ird.fr

An alternative and compelling hypothesis points to symbiotic bacteria as the primary producers of palytoxin. nih.govcsic.esresearchgate.net Several studies have detected palytoxin-like hemolytic activity and antigenically similar compounds in bacteria isolated from Palythoa and other marine organisms. nih.govbiorxiv.org Genera of bacteria implicated in producing compounds that are structurally or functionally similar to palytoxin include Pseudomonas, Acinetobacter, Bacillus cereus, Brevibacterium, Aeromonas, and Vibrio. nih.govwikipedia.orgnih.gov It is plausible that the toxin is synthesized by these microbial associates and subsequently accumulates in the host's tissues. nih.govnih.gov

Therefore, the regulation of palytoxin expression is likely a complex interplay between the Palythoa host's own genetic capabilities and its associated microbiome. It is possible that the host, its dinoflagellate symbionts, and symbiotic bacteria all play a role in a collaborative synthesis and storage process. biorxiv.org The ability to produce high levels of palytoxin could be an ancient trait (plesiomorphy) inherited by certain Palythoa species and subsequently lost in other lineages. ird.fr

Environmental and Ecological Factors Influencing Palytoxin Production

The production of palytoxin is not static but is influenced by a variety of environmental and ecological factors. While direct studies on Palythoa are limited, research on other palytoxin-producing organisms, particularly the dinoflagellate Ostreopsis, provides significant insight into how environmental conditions can modulate toxin synthesis and accumulation.

Impact of Oceanographic Conditions on Toxin Expression Profiles

Oceanographic parameters, especially sea temperature and salinity, are key drivers affecting toxin production.

Temperature: A significant body of research on Ostreopsis blooms demonstrates a strong correlation between elevated water temperatures and increased toxin content. researchgate.net The highest cellular toxin levels are often recorded during seasonal peaks in water temperature, typically above 25°C. researchgate.net In some cases, no toxins were detected in Ostreopsis cells at temperatures below 20°C, highlighting temperature as a critical factor for toxin synthesis. researchgate.net As Palythoa are known to release toxins when stressed, it is plausible that thermal stress from unusually high or low temperatures could similarly trigger increased palytoxin release or production. ncceh.ca

Salinity: Salinity also appears to influence toxin production, although its effects can be more variable and potentially strain-dependent. researchgate.netresearchgate.net Studies on Ostreopsis have shown that it can thrive under higher salinity conditions, which could coincide with periods of higher toxin production. researchgate.net

Role of Nutrient Availability in Modulating Palytoxin Biosynthesis

The relationship between ambient nutrient concentrations and palytoxin biosynthesis is complex and not entirely straightforward. nih.govmdpi.com Studies on Ostreopsis have yielded varied, and at times conflicting, results, suggesting that nutrient effects are highly conditional.

A common observation is that cellular toxin content is often higher during the stationary phase of a bloom, when cell growth slows and inorganic nutrients in the water column become depleted. nih.govmdpi.comcsic.es This has led to the "carbon-nutrient balance" hypothesis, which posits that under nitrogen (N) or phosphorus (P) limitation, the excess carbon fixed through photosynthesis is shunted towards the production of carbon-rich secondary metabolites, such as palytoxin. mdpi.com Some field observations support this, noting that the highest toxin concentrations in Ostreopsis blooms often coincide with high cell abundance but low inorganic nutrient levels. nih.govmdpi.com

Conversely, some laboratory culture experiments have demonstrated the highest cellular toxin content in high-nitrogen conditions. nih.govmdpi.comresearchgate.net The source of nitrogen also appears to be a modulating factor. In one study, cultures of Ostreopsis grown with urea (B33335) as the nitrogen source produced significantly less toxin than those supplied with nitrate (B79036) or ammonium (B1175870). mdpi.comresearchgate.net These findings indicate that both the quantity and the chemical form of available nutrients can modulate toxin synthesis.

| Nutrient Condition | Observed Effect on Toxin Content | Reference |

|---|---|---|

| Low Inorganic Nutrients (in field blooms) | Highest toxin values often coincided with low nutrient levels. | nih.govmdpi.com |

| Stationary Growth Phase (Nutrient Depleted) | Cellular toxin content was higher than in the exponential growth phase. | nih.govmdpi.comcsic.es |

| High-Nitrogen Cultures | Highest cellular toxin content observed. | nih.govmdpi.comresearchgate.net |

| Urea as Nitrogen Source | Significantly lower cellular toxin content compared to nitrate or ammonium sources. | mdpi.comresearchgate.net |

| Phosphate- and Nitrate-Deficient Cultures | Exhibited similar toxin variability patterns, with higher content in the stationary phase. | nih.govresearchgate.net |

Climate Change Implications for Toxin Production Dynamics

Global climate change is projected to have significant implications for the production and distribution of palytoxin. The primary driver is the warming of sea surface temperatures. csic.es

Geographic Range Expansion: Rising ocean temperatures are expected to allow tropical and subtropical toxin-producing organisms, including certain Palythoa species and dinoflagellates like Ostreopsis, to expand their habitats into temperate regions. csic.esacs.orgresearchgate.net The recent appearance of palytoxin-contaminated seafood in the Mediterranean Sea may be an early indicator of this climate-linked phenomenon. acs.org

Altered Toxin Production: Climate change acts as a significant stressor on marine ecosystems. acs.org Factors such as temperature anomalies and ocean acidification can induce stress responses in organisms like Palythoa, potentially altering their toxin production dynamics. ncceh.caacs.org As stress is known to trigger toxin release, climate change will likely modify the conditions that lead to toxic events. ncceh.caacs.org This creates concern not only due to a potential increase in toxin production but also because of the incomplete understanding of the mechanisms driving these changes. acs.org

Ecological Dynamics and Trophic Transfer of Palytoxin

Role of Palytoxin (B80417) as a Chemical Defense Mechanism in Marine Organisms

Palytoxins serve a multifaceted ecological purpose for the organisms that produce them, acting as a potent chemical defense to mediate interactions with other species. mdpi.comresearchgate.net This chemical shield is crucial for survival in densely populated and competitive marine habitats like coral reefs. mdpi.com

The primary ecological role attributed to palytoxin is its function as a defense mechanism against predation. nih.gov Organisms such as Palythoa corals, which are sessile and cannot physically escape predators, utilize this potent toxin to deter consumption by most marine animals. The extreme potency of palytoxin acts as a powerful deterrent, preventing potential predators from feeding on the toxin-producing colonies. mdpi.comnih.gov

However, some specialist predators have developed a tolerance to palytoxin and are known to feed on Palythoa colonies. These predators include the polychaete worm Hermodice carunculata, the crown-of-thorns starfish (Acanthaster planci), and certain species of butterflyfish (Chaetodon spp.). nih.govnih.gov These tolerant organisms are significant as they can consume the toxic zoanthids, leading to the accumulation of the toxin in their own tissues and facilitating its entry into the marine food web. nih.gov

In the competitive environment of coral reefs, where space is a limited resource, palytoxin also functions in allelopathic interactions, helping to inhibit the growth of competing organisms. mdpi.com By releasing toxins into their immediate surroundings, Palythoa and Ostreopsis can gain a competitive advantage over other sessile organisms, such as corals and algae. This chemical warfare helps them secure and maintain territory, light, and access to nutrients in densely populated marine ecosystems. mdpi.comnih.gov During harmful algal blooms, the release of palytoxin and its analogues by Ostreopsis species can disrupt local marine ecosystems and impact the health of surrounding fauna and flora. nih.gov

Bioaccumulation and Biotransformation in Marine Food Webs

The transfer and accumulation of palytoxin through the marine food web is a critical aspect of its ecological impact. The process begins with the primary producers and moves up through various trophic levels, posing a risk to organisms far removed from the original source. mdpi.com

Palytoxin enters the food chain when organisms feed on or live in close association with the primary producers. nih.gov Filter-feeding invertebrates like mussels, sponges, and bivalves can accumulate the toxin by filtering toxic dinoflagellates from the water or by living near toxin-producing zoanthid colonies. nih.govnih.gov Herbivorous and detritivorous organisms, such as crustaceans and some fish, ingest the toxin by grazing on algae that host Ostreopsis or by consuming detritus containing Palythoa fragments. nih.gov

The toxin is then transferred to higher trophic levels. Predatory species, including various fish, crabs, and starfish, accumulate palytoxin by consuming these contaminated primary consumers. nih.gov This trophic transfer has been documented in a wide array of marine life. nih.gov For instance, palytoxin has been found in crabs (Demanlia reynaudii), sardines (Herklotsichthys quadrimaculatus), mackerel (Decapterus macrosoma), and triggerfish (Melichthys vidua), implicating it in cases of seafood poisoning. nih.gov

| Trophic Level | Organism Type | Species Example | Role in Toxin Transfer |

| Primary Producers | Zoanthids, Dinoflagellates, Cyanobacteria | Palythoa spp., Ostreopsis spp., Trichodesmium spp. | Synthesize palytoxin and its analogues. mdpi.comnih.gov |

| Primary Consumers | Invertebrates (Filter feeders, Grazers) | Mussels, Sponges, Polychaete Worms (Hermodice carunculata), Crustaceans, Sea Urchins | Accumulate toxins by feeding on or living near primary producers. nih.govnih.gov |

| Secondary Consumers | Fish, Invertebrates | Butterflyfish (Chaetodon spp.), Starfish (Acanthaster planci), Crabs (Lophozozymus pictor) | Prey on contaminated primary consumers, further concentrating the toxin. nih.govnih.gov |

| Tertiary Consumers | Predatory Fish | Grouper (Epinephelus sp.), Parrotfish (Scarus ovifrons), Moray Eels (Gymnothorax spp.) | Apex predators that can accumulate high levels of toxins through their diet. mdpi.comnih.gov |

Once ingested, palytoxin can be sequestered in the tissues of marine organisms, where it persists in its active form. nih.gov Various marine animals living in association with Palythoa colonies, such as sponges, soft corals, and crustaceans, have been found to contain palytoxin, sometimes at concentrations higher than the zoanthids themselves. nih.gov

Predators that feed on Palythoa are particularly effective at accumulating and storing the toxin. nih.gov High concentrations of palytoxin have been detected in the organs of the polychaete worm H. carunculata and the starfish A. planci. nih.govnih.gov This sequestration indicates that the toxin is not immediately metabolized or excreted, allowing it to be stored and biomagnified as it moves up the food chain. nih.gov The persistence of palytoxin in animal tissues is a key factor in its widespread distribution and its potential to impact organisms at higher trophic levels, including humans who may consume contaminated seafood. nih.govnih.gov

| Predator Species | Common Name | Prey Organism / Association | Documented Finding |

| Hermodice carunculata | Bearded Fireworm | Feeds on Palythoa colonies. | Accumulates high concentrations of palytoxin in its organs. nih.govnih.gov |

| Acanthaster planci | Crown-of-Thorns Starfish | Feeds on Palythoa colonies. | Stores palytoxin in its active form. nih.govnih.gov |

| Chaetodon spp. | Butterflyfish | Feeds on Palythoa colonies and associated organisms. | Acts as a vector for palytoxin transfer. nih.gov |

| Sponges (Porifera) | Sponge | Live in close association with Palythoa colonies. | Can exhibit higher palytoxin concentrations than the source zoanthids. nih.gov |

| Mussels (Bivalvia) | Mussel | Live near or among zoanthid colonies. | Sequesters palytoxin from the surrounding environment. nih.govnih.gov |

The ability of certain marine organisms to consume and accumulate palytoxin without apparent harm points to the existence of specialized tolerance mechanisms. nih.gov The exact nature of this resistance is not fully understood but is an area of active investigation. nih.gov Several hypotheses have been proposed to explain how these vector organisms cope with such a potent toxin.

One potential mechanism involves metabolic pathways that result in the biotransformation of palytoxin into less toxic molecules. nih.gov Another possibility is that these tolerant species possess molecular adaptations to the toxin's target, the Na+/K+-ATPase pump. nih.govresearchgate.net A modification in the structure of this enzyme could prevent or minimize palytoxin binding, thereby mitigating its disruptive effects on cellular ion gradients. nih.govncceh.ca A third proposed mechanism is a resistance to the pore formation that palytoxin induces in cell membranes, which would protect the organism from the toxin's cytotoxic actions. nih.gov The high level of toxin tolerance observed in these animals is what enables the wide distribution of palytoxin throughout marine food webs. nih.gov

Ecological Impacts of Palytoxin in Coastal Ecosystems

Palytoxin (PLTX), originally isolated from the soft coral Palythoa toxica, is a highly potent marine toxin with significant ecological consequences for coastal ecosystems. nih.govnih.gov Its presence is not limited to zoanthids; various analogs of palytoxin are notably produced by species of the benthic dinoflagellate genus Ostreopsis. nih.govnih.gov The wide distribution of these producing organisms in tropical, subtropical, and even temperate regions means that palytoxin and its related compounds can pose a considerable threat to marine life. nih.govnih.gov The toxin enters the marine food web through various pathways, accumulating in a range of organisms and leading to potential disruptions across different trophic levels. nih.govnih.gov Bioassays and observations of environmental populations exposed to the toxin indicate a high potential for impact on natural food webs. nih.govnih.gov

Influence of Harmful Algal Bloom Dynamics on Toxin Release and Distribution

Harmful algal blooms (HABs), particularly those involving dinoflagellates of the genus Ostreopsis, are a primary vector for the release and large-scale distribution of palytoxin-like compounds in coastal waters. nih.gov During blooms, these dinoflagellates can form dense, mucilaginous mats on benthic substrates, which are easily resuspended into the water column by wave action and other mechanical disturbances. nih.gov This process facilitates the widespread dispersion of toxic cells, allowing them to establish in new areas and leading to the release of palytoxin into the surrounding environment. nih.govnih.gov

These bloom events have been directly linked to massive mortalities of marine life. nih.gov For instance, summer blooms of Ostreopsis ovata in Italy resulted in widespread death among marine invertebrates and macroalgae, affecting both sessile organisms like bivalves and gastropods, and mobile fauna such as echinoderms and small fish. nih.gov Similarly, blooms of Ostreopsis have been associated with sea urchin die-offs in Brazil and New Zealand. nih.gov The release of toxins during these events can create a hazardous environment, impacting the health and structure of the local marine ecosystem. nih.gov

Ecotoxicological Effects on Marine Invertebrate Populations (e.g., Crustaceans)

Palytoxin exhibits significant toxicity to a wide range of marine invertebrates, which are often the first organisms to be impacted by its release. Filter-feeding invertebrates such as mussels, oysters, and scallops can accumulate the toxin by feeding on toxic dinoflagellates. nih.gov The toxin has also been detected in various organisms living in close association with Palythoa colonies, including sponges, gorgonians, and crustaceans. nih.gov

Crustaceans, in particular, have been shown to be sensitive to palytoxin. Ecotoxicological studies using the micro-crustacean Artemia franciscana as a model organism have demonstrated that environmentally relevant concentrations of palytoxin can have severe detrimental effects. mdpi.comnih.gov The toxin has been found to significantly reduce the hatching of cysts and induce mortality in both larval (nauplii) and adult stages. mdpi.comsemanticscholar.orgfao.org Adults appear to be the most sensitive stage, with significant mortality observed after just 12 hours of exposure to palytoxin concentrations greater than 1.0 nM. mdpi.comnih.gov The toxic effects in A. franciscana are linked to the induction of oxidative stress, evidenced by a significant increase in reactive oxygen species (ROS) and alterations in the activity of major antioxidant enzymes like catalase and peroxidase. mdpi.comresearchgate.net

The following table summarizes the lethal concentrations of palytoxin for different life stages of Artemia franciscana.

| Life Stage | Exposure Time | LC50 (50% Lethal Concentration) | 95% Confidence Interval |

| Nauplii | 72 hours | 0.2 nM | 0.1–2.7 nM |

| Adult | 12 hours | 2.3 nM | 1.2–4.7 nM |

This data is derived from an ecotoxicological study on Artemia franciscana exposed to Palytoxin. mdpi.com

Other invertebrates are also known to be affected. Studies on the Mediterranean mussel Mytilus galloprovincialis showed that palytoxin exposure severely impacts immune functions by increasing phagocytosis and causing cell lysis. nih.gov Mass mortality events of sea urchins, which are critical herbivores in many coastal ecosystems, have been documented in conjunction with Ostreopsis blooms. nih.gov

Broader Ecosystem-Level Disruptions and Biodiversity Implications

The potent biological activity of palytoxin can lead to significant, ecosystem-wide disruptions and has serious implications for marine biodiversity. The toxin can be transferred and biomagnified through the food web, posing a risk to higher trophic levels. nih.govwikipedia.org Palytoxin has been detected in various animals that prey on or live near producing organisms, such as the polychaete worm Hermodice carunculata, the starfish Acanthaster planci, crabs, and multiple species of fish. nih.gov These organisms can act as vectors, transferring the toxin to other parts of the marine food chain. nih.gov

Advanced Methodologies for Palytoxin Research and Detection

Analytical Chemistry Techniques for Palytoxin (B80417) Characterization

Analytical chemistry provides the foundation for the structural elucidation and quantification of palytoxin. High-performance separation techniques coupled with mass spectrometry are at the forefront of this research.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for the separation of complex mixtures, making it well-suited for the analysis of palytoxin and its numerous analogues. eag.com This method utilizes columns with smaller particle sizes (less than 2 µm), which provides higher resolution and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). eag.com

For the separation of palytoxin analogues, reversed-phase C18 columns are commonly employed. nih.govrsc.org A typical chromatographic separation is achieved using a gradient elution program with water and acetonitrile, often containing a small percentage of formic or acetic acid to improve the resolution of closely eluting compounds. nih.govmdpi.com The gradient starts with a lower concentration of the organic solvent (acetonitrile), which is gradually increased to elute the more hydrophobic analogues. nih.gov This technique has proven effective in separating various ovatoxins and isobaric palytoxin from complex sample matrices. rsc.org The use of UHPLC is a significant step forward in overcoming the challenges posed by the chemical complexity of these molecules. rsc.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and quantification of palytoxin and its analogues, offering high sensitivity and structural information. rsc.orgnih.gov When coupled with UHPLC, HRMS allows for the accurate mass determination of the toxins, which is crucial for their identification. researchgate.net

In the analysis of palytoxin analogues, electrospray ionization (ESI) is a commonly used technique. rsc.org The mass spectra of these compounds are complex, often showing multiple ions, including mono- and multiply charged species. rsc.orgrsc.org The presence and relative abundance of these ions can be influenced by the instrument conditions, such as the type of electrospray source used. rsc.orgrsc.org For instance, a heated electrospray source has been shown to provide a more robust and reliable method for the quantification of palytoxin analogues by including ions from different multiply charged species. rsc.org A procedure involving a one-step extraction, solid-phase-extraction (SPE) clean-up, and LC-HRMS detection has been developed for the analysis of palytoxins in mussels, achieving detection limits as low as 15 μg kg⁻¹ after SPE clean-up. nih.gov

Capillary Electrophoresis (CE) is an attractive alternative technique for the screening and detection of marine toxins like palytoxin. nih.gov It offers advantages in terms of miniaturization, making it suitable for the development of portable instrumentation for on-site monitoring. nih.gov CE methods have been developed for the separation and determination of underivatized toxins associated with paralytic shellfish poisoning (PSP), a group of toxins with some similarities to palytoxin. nih.gov

Different detection methods can be coupled with CE, including UV detection, mass spectrometry, and fluorescence detection. nih.govnih.gov For instance, a CE method with UV detection has been described for the separation of PSP toxins. nih.gov To enhance sensitivity for trace level detection, techniques like 'head-column' field amplified sample stacking can be employed, which pre-concentrates the sample within the capillary. researchgate.net While CE methods have shown promise for related toxins, their application for the routine analysis of palytoxin is still an area of ongoing research.

The analysis of palytoxin and its analogues is fraught with challenges due to the chemical complexity of the molecules and the diverse biological matrices in which they are found. nih.gov Even with advanced techniques like UHPLC and HRMS, the extraction, separation, identification, and quantification of these compounds remain significant hurdles. nih.gov

One of the primary challenges is the efficient extraction of palytoxins from various sources. nih.gov The choice of extraction solvent and method can significantly impact the recovery of the toxins. osti.gov For example, a single extraction with a mixture of methanol (B129727) and water has been proposed as a reliable procedure for Ostreopsis cf. ovata cells. rsc.org Furthermore, the presence of other compounds in the matrix can interfere with the analysis, leading to what is known as the "matrix effect". nih.gov This is particularly problematic in complex matrices such as shellfish extracts. nih.gov

The separation of the numerous palytoxin analogues, many of which are structural isomers, is another significant challenge. nih.gov While UHPLC has improved separation efficiency, co-elution of some analogues can still occur, complicating their individual quantification. nih.gov

Finally, the lack of certified reference materials and standards for most palytoxin analogues hinders the full validation of analytical methods and can lead to quantitation errors. nih.govnih.gov The only commercially available palytoxin standard is extracted from P. tuberculosa. nih.gov

| Challenge | Description | Key Considerations |

| Extraction | Efficiently isolating palytoxins from diverse and complex biological sources. nih.gov | Solvent selection, matrix composition, potential for toxin degradation. mdpi.comosti.gov |

| Separation | Chromatographically resolving numerous structurally similar analogues. nih.gov | Column chemistry, mobile phase composition, gradient optimization. nih.gov |

| Identification | Unambiguously determining the structure of each analogue. | High-resolution mass spectrometry for accurate mass, fragmentation studies. researchgate.net |

| Quantitation | Accurately measuring the concentration of individual analogues. | Matrix effects, lack of certified reference materials, variability in instrument response. rsc.orgnih.govnih.gov |

In Vitro Experimental Models for Mechanism of Action Studies

Utilization of Various Cell Line Models for Investigating Cellular Responses

A diverse range of in vitro cell line models have been instrumental in elucidating the cellular responses to palytoxin (PLTX) and its analogues. These models, spanning from human to rodent origins and representing various tissues, have provided valuable insights into the toxin's cytotoxicity and mechanism of action.

The human immortalized keratinocyte cell line, HaCaT , has been frequently used to study the dermatoxic effects of palytoxin. mdpi.com Different studies have reported varying IC₅₀ values for palytoxin in HaCaT cells, likely due to differences in exposure times and assay methods. For instance, one study reported an IC₅₀ of 7.71 ng/mL after a 24-hour incubation using the MTT assay, while another found an IC₅₀ of 34.8 ng/mL with the CCK-8 assay over the same period. mdpi.com A shorter 4-hour exposure resulted in a higher IC₅₀ of 72.4 ng/mL. mdpi.com

The human colon adenocarcinoma cell line, Caco-2 , has been employed as a model for the intestinal barrier. Studies have shown a concentration-dependent decrease in cell proliferation, with a reported IC₅₀ value of approximately 0.1 nM. researchgate.net Palytoxin exposure in these cells leads to cell detachment, rounding, and F-actin depolymerization. researchgate.net Interestingly, Caco-2 cells have been observed to be less sensitive to palytoxin compared to other cell lines. nih.gov

Neuronal cell lines have been crucial in investigating the neurotoxic effects of palytoxin. The mouse neuroblastoma cell line, Neuro-2a , has been used to develop a cell-based assay for palytoxin detection. researchgate.net In the presence of ouabain (B1677812) and veratridine, Neuro-2a cells showed high sensitivity to palytoxin, with an EC₅₀ of 0.04 nM (0.11 ng/mL) after 24 hours of exposure. mdpi.com

Other cell lines that have been utilized in palytoxin research include the human breast adenocarcinoma cell line MCF-7 and the human hepatoma cell line HepG2 . nih.gov The MCF-7 cell line was used to develop a cytotoxicity assay based on lactate (B86563) dehydrogenase (LDH) release, with a reported LOD of approximately 0.5 ng/mL. mdpi.com In a study comparing palytoxin binding across different cell lines, HaCaT cells showed the highest sensitivity, while HepG2 and MCF-7 cells were found to be less sensitive. nih.gov

Furthermore, palytoxin has been shown to exhibit potent cytotoxic effects on various cancer cell lines at picomolar concentrations, while showing significantly lower toxicity to non-cancerous cells. biorxiv.orgvliz.be For example, a study using murine and human cancer cell lines reported an average IC₅₀ of 0.54 ± 0.05 x 10⁻¹² M, whereas the IC₅₀ for normal human dermal fibroblasts was greater than 1 x 10⁻⁶ M. biorxiv.org

The table below summarizes the cytotoxic effects of palytoxin on various cell lines as reported in the literature.

| Cell Line | Origin | Assay | Exposure Time | IC₅₀/EC₅₀ | Reference |

| HaCaT | Human Keratinocyte | MTT | 24 h | 7.71 ng/mL | mdpi.com |

| CCK-8 | 24 h | 34.8 ng/mL | mdpi.com | ||

| Not specified | 4 h | 72.4 ng/mL | mdpi.com | ||

| Caco-2 | Human Colon Adenocarcinoma | Cell Proliferation | Not specified | ~0.1 nM | researchgate.net |

| Neuro-2a | Mouse Neuroblastoma | MTT | 24 h | 0.04 nM (0.11 ng/mL) | mdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | LDH Release | Not specified | LOD: ~0.5 ng/mL | mdpi.com |

| Various Cancer Cell Lines | Murine and Human | MTT | 72 h | 0.54 ± 0.05 x 10⁻¹² M | biorxiv.org |

| Normal Human Dermal Fibroblasts | Human Fibroblast | MTT | 72 h | > 1 x 10⁻⁶ M | biorxiv.org |

Application of Advanced Imaging Techniques for Subcellular Localization of Palytoxin

Advanced imaging techniques are crucial for visualizing the subcellular localization of palytoxin and understanding its dynamic interactions within the cell. These methods provide spatial and temporal information that complements biochemical and molecular assays.

Fluorescence microscopy is a key tool for tracking the distribution of palytoxin. By labeling palytoxin with a fluorescent probe, its uptake and accumulation in different cellular compartments can be monitored. For instance, fluorescently tagged palytoxin can be used to observe its binding to the plasma membrane, which is its primary target, the Na+/K+-ATPase.

Confocal microscopy, with its ability to generate high-resolution optical sections, allows for the three-dimensional reconstruction of cells and the precise localization of fluorescently labeled palytoxin. This technique can be used to investigate whether palytoxin is internalized following membrane binding and, if so, to identify the endocytic pathways involved.

Live-cell imaging techniques are particularly valuable for studying the real-time effects of palytoxin on cellular structures and processes. Time-lapse microscopy can be used to monitor morphological changes, such as cell swelling, membrane blebbing, and cytoskeletal rearrangements, as they occur in response to toxin exposure. For example, videomicroscopy has been used to observe the morphological changes in human glioma cell lines (Hs683 and U373) treated with palytoxin. biorxiv.org These studies revealed cell swelling and bubbling, which are indicative of impaired ion channel and pump function. biorxiv.org

Electron microscopy, including both transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides ultrastructural details of the cellular effects of palytoxin. TEM can be used to examine changes in intracellular organelles, such as mitochondria and the endoplasmic reticulum, while SEM can visualize alterations in the cell surface morphology.

The table below provides examples of advanced imaging techniques and their applications in palytoxin research.

| Imaging Technique | Application in Palytoxin Research | Key Findings | Reference |

| Videomicroscopy | Monitoring morphological changes in human glioma cell lines (Hs683 and U373) | Observed cell swelling and bubbling, indicative of impaired ion channel and pump function. | biorxiv.org |

| Fluorescence Microscopy | Visualization of F-actin depolymerization in Caco-2 cells | Demonstrated that palytoxin treatment leads to the disruption of the actin cytoskeleton. | researchgate.net |

Integration of Proteomic and Metabolomic Approaches in Palytoxin Research

The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful and comprehensive approach to unraveling the complex cellular responses to palytoxin. These systems-level analyses can identify novel molecular targets and pathways affected by the toxin, providing a more holistic understanding of its mechanism of action beyond its well-established interaction with the Na+/K+-ATPase.

Proteomic Approaches:

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of palytoxin research, proteomic techniques can be used to identify changes in protein expression, post-translational modifications, and protein-protein interactions in response to toxin exposure.

Two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) can be used to separate and identify proteins that are differentially expressed in cells treated with palytoxin compared to control cells. This can reveal proteins involved in cellular stress responses, apoptosis, cytoskeletal organization, and other affected pathways.

More advanced quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for more precise and high-throughput quantification of protein expression changes. These approaches can provide a detailed snapshot of the cellular proteome's response to palytoxin.

Furthermore, phosphoproteomics, a sub-discipline of proteomics, can be employed to investigate changes in protein phosphorylation, which is a key mechanism for regulating cellular signaling pathways. Given that palytoxin is known to disrupt ion homeostasis and activate various signaling cascades, identifying changes in the phosphoproteome is crucial for understanding its downstream effects.

Metabolomic Approaches:

Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. By profiling the metabolome of cells exposed to palytoxin, researchers can gain insights into the metabolic perturbations caused by the toxin.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with chromatography (e.g., liquid chromatography-MS or gas chromatography-MS) are used to identify and quantify a wide range of metabolites.

Metabolomic studies can reveal changes in key metabolic pathways, such as energy metabolism (e.g., glycolysis, tricarboxylic acid cycle), lipid metabolism, and amino acid metabolism. For example, the disruption of ion gradients by palytoxin would be expected to have significant consequences for cellular energy production, which could be detected through metabolomic analysis.

The integration of proteomic and metabolomic data can provide a more complete picture of the cellular response to palytoxin. For instance, changes in the expression of metabolic enzymes identified through proteomics can be correlated with alterations in the levels of their corresponding metabolites identified through metabolomics. This integrated approach can help to construct a more detailed model of the molecular mechanisms underlying palytoxin's toxicity.

Palytoxin As a Research Tool and Bioprobe

Applications in Investigating Ion Pump Structure-Function Relationships

Palytoxin (B80417) has been instrumental in elucidating the structure and function of the Na+/K+-ATPase. nih.govresearchgate.net Before the widespread use of palytoxin in this context, ion pumps and ion channels were often considered distinct entities. However, research utilizing palytoxin has provided compelling evidence that ion pumps are essentially more elaborate versions of ion channels. nih.govsciencedaily.com

The toxin's ability to lock the pump into an open-channel conformation allows researchers to study the ion translocation pathway in unprecedented detail. nih.govpnas.org By transforming the pump into a channel, palytoxin makes the internal portions of the enzyme accessible, which has been exploited to characterize the structure-function relationship of the pump. nih.gov This mode of action helps researchers understand the conformational changes the pump undergoes during its normal cycle. nih.gov The partial reactions of the pump's cycle effectively become the gating reactions for the palytoxin-induced channel, offering new avenues for studying these changes at the single-molecule level. nih.gov This unique interaction has been described as using a key to unlock the internal structure of the Na+/K+-ATPase molecule, providing insights that would be difficult to obtain through other means. nih.govresearchgate.net

Utility in Understanding Fundamental Cellular Homeostasis Mechanisms

The Na+/K+-ATPase is crucial for maintaining the electrochemical gradients across the plasma membrane of all animal cells, a cornerstone of cellular homeostasis. researchgate.netnih.gov These gradients are vital for numerous cellular functions, including volume regulation, signal transduction, and maintaining membrane potential. researchgate.net Palytoxin's potent ability to disrupt these gradients makes it an excellent tool for studying the consequences of ion imbalance. nih.gov

Q & A

Q. What are the most reliable methods for detecting and quantifying palytoxin in Palythoa species?

Palytoxin detection typically combines immunoenzymatic assays (ELISA) for rapid screening with liquid chromatography–high-resolution mass spectrometry (LC-HRMS) for precise quantification and structural confirmation . HPLC paired with UV spectroscopy is also used, though it requires comparison to certified standards and may lack specificity without mass spectrometry validation . For novel analogues, LC-MS with adduct-inducing additives (e.g., NaCl/KCl in the mobile phase) enhances ionizability and structural resolution .

Q. How does palytoxin disrupt cellular ion balance?

Palytoxin binds to the Na+/K+-ATPase pump , converting it into a nonspecific cation channel. This disrupts ion gradients, leading to intracellular Ca²⁺ overload, membrane depolarization, and cytotoxicity. The mechanism is conserved across analogues, though hydroxylation (e.g., 42-hydroxy-palytoxin) may alter binding kinetics .

Q. What structural features make palytoxin unique among marine toxins?

Palytoxin is a non-proteinaceous polyol with a molecular formula of C₁₂₉H₂₂₃N₃O₅₄ (MW ~2680 Da). It contains 71 stereogenic centers, a long hydrophobic backbone, and hydrophilic side chains, enabling interactions with lipid bilayers and transmembrane proteins .

Q. Which model systems are used for toxicological assessment of palytoxin?

Mouse bioassays remain a gold standard, with LD₅₀ values as low as 0.15 µg/kg (intravenous) . In vitro models include Neuro-2a neuroblastoma cells for cytotoxicity screening and rat liver cells for studying arachidonic acid metabolism stimulation .

Q. What are the natural sources of palytoxin and its analogues?

Palytoxin is primarily produced by zoanthids (Palythoa spp.) , dinoflagellates (Ostreopsis spp.), and cyanobacteria (Trichodesmium). Toxin profiles vary by species; for example, P. tuberculosa contains palytoxin and 42-hydroxy-palytoxin, while P. toxica predominantly produces the hydroxylated analogue .

Advanced Research Questions

Q. How can researchers distinguish between palytoxin analogues with subtle structural differences?

Advanced NMR spectroscopy (e.g., 2D COSY, NOESY) resolves stereochemical variations, such as the hydroxyl group at position 42 in 42-hydroxy-palytoxin . High-resolution LC-MS (e.g., Q-TOF) detects mass shifts (e.g., +16 Da for hydroxylation) and fragmentation patterns. However, analogues like deoxygenated derivatives require isotopic labeling or synthetic standards for unambiguous identification .

Q. How should contradictory reports on toxin profiles in Palythoa species be addressed?

Discrepancies arise from species misidentification, environmental factors, and methodological limitations. For example, P. vestitus was initially assumed to produce palytoxin based on UV/toxicity similarities, but mass spectrometry later revealed structural deviations . Rigorous taxonomic validation (e.g., genomic barcoding) and interlaboratory method harmonization are critical .

Q. What challenges exist in synthesizing palytoxin or its analogues?

Total synthesis is hindered by the molecule’s 71 stereogenic centers and labile functional groups. Fragment coupling strategies and protecting group optimization are required, as demonstrated in the 1994 synthesis by Kishi’s group . Semi-synthetic approaches, such as modifying natural isolates (e.g., hydroxylation), offer alternatives but require scalable purification methods .

Q. Does palytoxin exhibit synergistic toxicity with other bioactive compounds?

Palytoxin synergizes with TPA-type tumor promoters (e.g., phorbol esters) in stimulating arachidonic acid metabolism, amplifying inflammatory responses. It also enhances epidermal growth factor (EGF) signaling via shared pathways, suggesting crosstalk between ion dysregulation and growth factor receptors .

Q. What are the ecotoxicological implications of palytoxin in coastal ecosystems?

Palytoxin bioaccumulates in marine food webs, affecting fish and invertebrates. LC-MS-based monitoring in water and sediment is essential, but ecological risk assessments are limited by the lack of certified reference materials and validated detection protocols . Field studies in Puerto Rico highlight acute toxicity in benthic communities during Ostreopsis blooms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.